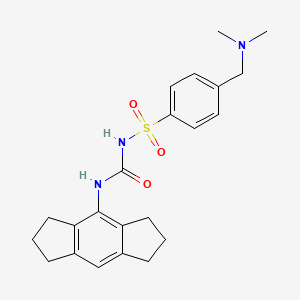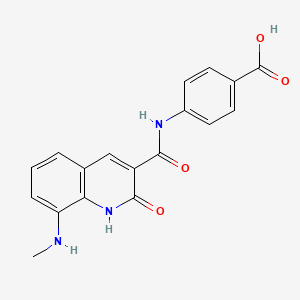
Type II topoisomerase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los inhibidores de la topoisomerasa tipo II son una clase de compuestos que se dirigen a las topoisomerasas tipo II, enzimas esenciales para la replicación del ADN, la transcripción y la segregación de los cromosomas. Estos inhibidores son cruciales en la terapia del cáncer debido a su capacidad para inducir daño al ADN y apoptosis en células que se dividen rápidamente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores de la topoisomerasa tipo II a menudo implica reacciones orgánicas de múltiples pasos. Por ejemplo, la preparación de ciertos inhibidores puede incluir la condensación de aminas aromáticas con aldehídos, seguida de ciclización y modificaciones de grupos funcionales .
Métodos de producción industrial: La producción industrial de estos inhibidores generalmente implica la síntesis orgánica a gran escala, utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y la eficacia. El proceso puede incluir pasos como la cristalización, la filtración y la cromatografía para aislar y purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de la topoisomerasa tipo II experimentan diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Compuestos halogenados, nucleófilos como aminas o alcoholes
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen del inhibidor específico y de las condiciones de reacción. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Los inhibidores de la topoisomerasa tipo II tienen una amplia gama de aplicaciones en la investigación científica:
Química: Se utilizan como herramientas para estudiar la topología del ADN y los mecanismos enzimáticos.
Biología: Se emplean para investigar procesos celulares que involucran la replicación y reparación del ADN.
Medicina: Se utilizan en la terapia del cáncer para inducir la apoptosis en las células cancerosas.
Industria: Aplicado en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
Los inhibidores de la topoisomerasa tipo II ejercen sus efectos estabilizando el complejo enzima-ADN, previniendo la religación de las hebras de ADN. Esto lleva a la acumulación de roturas en el ADN, lo que finalmente desencadena la muerte celular. Los objetivos moleculares incluyen el centro de escisión-religación del ADN y el dominio ATPasa de la enzima .
Compuestos similares:
Etopósido: Un inhibidor de la topoisomerasa tipo II ampliamente utilizado con un mecanismo de acción similar.
Doxorrubicina: Otro inhibidor que se intercala en el ADN y evita que la topoisomerasa II religue las hebras de ADN
Singularidad: El inhibidor de la topoisomerasa tipo II 1 es único debido a su afinidad de unión específica y la capacidad de inducir menos efectos secundarios en comparación con otros inhibidores. Su estructura permite una orientación selectiva de la enzima, reduciendo las interacciones fuera del objetivo y las toxicidades asociadas .
Comparación Con Compuestos Similares
Etoposide: A widely used type II topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: Another inhibitor that intercalates into DNA and prevents topoisomerase II from re-ligating DNA strands
Uniqueness: Type II topoisomerase inhibitor 1 is unique due to its specific binding affinity and the ability to induce fewer side effects compared to other inhibitors. Its structure allows for selective targeting of the enzyme, reducing off-target interactions and associated toxicities .
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
4-[[8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-19-14-4-2-3-11-9-13(17(23)21-15(11)14)16(22)20-12-7-5-10(6-8-12)18(24)25/h2-9,19H,1H3,(H,20,22)(H,21,23)(H,24,25) |
Clave InChI |
VUXYPRAXFABKBH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


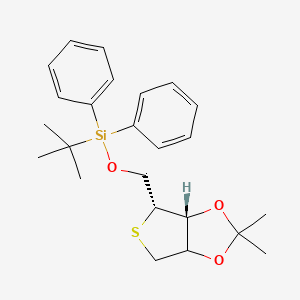

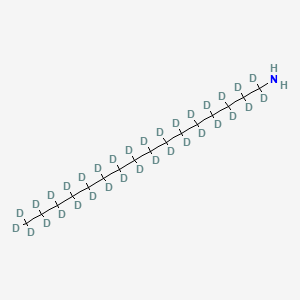

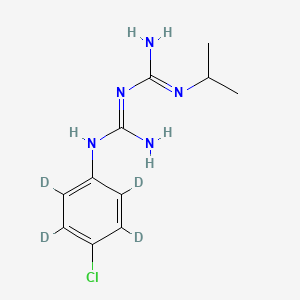
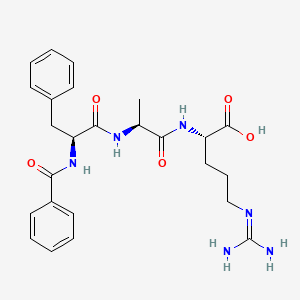
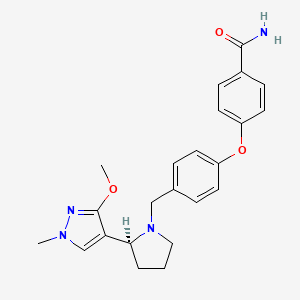
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)

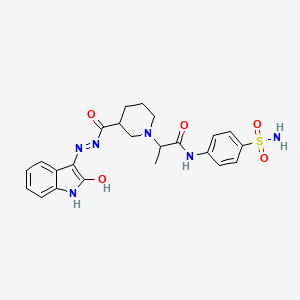
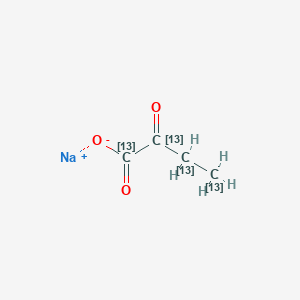
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

